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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-chloroaniline

Cat. No.: B1473781

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-chloroaniline, a
key intermediate in the fields of medicinal chemistry and materials science. The document
details its chemical structure, IUPAC nomenclature, and physicochemical properties. A
significant focus is placed on a robust, field-proven synthetic protocol, including the causal
reasoning behind experimental choices and detailed analytical characterization methods.
Furthermore, this guide explores the molecule's application as a strategic building block in the
development of novel therapeutics, supported by mechanistic insights and relevant literature.
Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective
utilization in a research and development setting. This document is intended for researchers,
chemists, and drug development professionals seeking an in-depth understanding of this
versatile chemical entity.

Chemical Identity and Properties

3-(Benzyloxy)-5-chloroaniline is an aromatic amine featuring a benzyloxy ether and a
chlorine substituent on the aniline core. This unique substitution pattern makes it a valuable
precursor for creating complex molecular architectures with specific steric and electronic
properties, which are often sought after in the design of bioactive compounds.

IUPAC Name and Chemical Structure
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CAS Number: 1100752-67-7

IUPAC Name: 3-(Benzyloxy)-5-chloroaniline

Synonyms: 3-(phenylmethoxy)-5-chloroaniline, 5-Chloro-3-(phenylmethoxy)benzenamine

Molecular Formula: C13H12CINO[1]

SMILES: NC1=CC(Cl)=CC(OCC2=CC=CC=C2)=C1[1]

Caption: 2D Chemical Structure of 3-(Benzyloxy)-5-chloroaniline.

Physicochemical Properties

The properties of 3-(Benzyloxy)-5-chloroaniline are summarized in the table below, providing

essential data for experimental design and safety assessments.

Property Value Source
Molecular Weight 233.69 g/mol [1]
Physical Form Solid

397.9 °C at 760 mmHg

Boiling Point ) [2]
(Predicted)
UXNQKFKPKHSVRW-

InChl Key
UHFFFAOYSA-N

Purity Typically =98%

Storage Temperature

4°C, protect from light, under o

inert atmosphere

Synthesis and Purification

The most reliable and scalable synthesis of 3-(Benzyloxy)-5-chloroaniline involves a two-step

process starting from commercially available 3-chloro-5-nitrophenol. This pathway is

advantageous due to the accessibility of starting materials and the high efficiency of each

transformation.
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Synthetic Workflow

The synthesis proceeds via a Williamson ether synthesis to introduce the benzyl protecting
group, followed by the reduction of the nitro moiety to the target aniline.

G-Chloro-S-nitrophenoD

Benzyl Bromide (BnBr)
K2COs, DMF

Step 1:
illiamson Ether Synthesis

G-(Benzyloxy)-S-chIoro-5-nitrobenzene}

SnCl2-2H20, HCI
Ethanol

Step 2:
itro Group Reduction

[3-(Benzyloxy)-5-chIoroaniline]

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(Benzyloxy)-5-chloroaniline.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene
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This step employs a classic Williamson ether synthesis. The choice of potassium carbonate as
the base is critical; it is strong enough to deprotonate the phenol but mild enough to prevent
side reactions. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and
ability to dissolve both the organic substrate and the inorganic base.

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and nitrogen inlet, add 3-chloro-5-nitrophenol (1.0 eq), potassium carbonate
(K2COs, 1.5 eq), and anhydrous DMF.

Reagent Addition: Stir the suspension at room temperature and add benzyl bromide (BnBr,
1.1 eq) dropwise over 15 minutes. The slight excess of benzyl bromide ensures complete
consumption of the starting phenol.

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol
spot disappears.

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This
precipitates the product and dissolves the inorganic salts.

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid
thoroughly with water to remove residual DMF and salts, then with a small amount of cold
ethanol to remove non-polar impurities.

Drying: Dry the pale-yellow solid under vacuum to yield 1-(Benzyloxy)-3-chloro-5-
nitrobenzene. The product is typically of sufficient purity for the next step without further
purification.

Step 2: Synthesis of 3-(Benzyloxy)-5-chloroaniline

The reduction of the nitro group is a crucial step. While catalytic hydrogenation is an option,
reduction using stannous chloride (tin(ll) chloride) in acidic ethanol is often preferred for its
reliability, scalability, and tolerance of the chloro- and ether functionalities.[3]

e Setup: In a 3-necked round-bottom flask equipped with an overhead stirrer and reflux
condenser, add tin(ll) chloride dihydrate (SnCl2-2H20, 4.0-5.0 eq) and ethanol.
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 Acidification: Add concentrated hydrochloric acid (HCI) and heat the mixture to 70 °C with
stirring until a clear solution is formed. The acidic environment is necessary to activate the
reducing agent.

o Substrate Addition: Add the 1-(Benzyloxy)-3-chloro-5-nitrobenzene from Step 1 portion-wise
to the hot solution. This controlled addition is important to manage the exothermic reaction.

e Reaction: Maintain the reaction at reflux for 2-3 hours, monitoring by TLC for the complete
consumption of the starting nitro compound.

o Work-up: Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated
agueous solution of sodium bicarbonate (NaHCOs3) or sodium hydroxide (NaOH) until the pH
is basic (pH 8-9). Caution: This neutralization is highly exothermic and releases CO: gas if
bicarbonate is used.

o Extraction: Extract the product into an organic solvent, such as ethyl acetate (3x). The
organic layers are combined.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Naz2S0ea), filter, and concentrate under reduced pressure. The crude product can be
purified by flash column chromatography on silica gel to yield 3-(Benzyloxy)-5-
chloroaniline as a solid.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic
methods. While a public spectrum for this specific compound is not readily available, the
expected NMR signals can be predicted based on its structure.

e 1H NMR: The spectrum is expected to show a singlet for the benzylic protons (-O-CH2-Ph)
around 5.0 ppm. The aromatic region (6.5-7.5 ppm) will contain multiplets corresponding to
the protons on the aniline ring and the five protons of the benzyl group. A broad singlet
corresponding to the amine (-NHz) protons will also be present, the chemical shift of which
can vary.

e 13C NMR: The spectrum should display 11 distinct signals (due to symmetry in the benzyl
phenyl ring). Key signals include the benzylic carbon (-O-CHz-Ph) around 70 ppm and
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aromatic carbons between 100-160 ppm. The carbon attached to the oxygen will be the most
downfield in the aniline ring region.

o Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass
spectrum should show a molecular ion peak [M]* or [M+H]* corresponding to the molecular
weight of 233.69 g/mol , along with a characteristic isotopic pattern for the presence of one
chlorine atom (M+2 peak at ~33% intensity of the M peak).

Applications in Research and Development

The primary value of 3-(Benzyloxy)-5-chloroaniline lies in its role as a versatile building block
in medicinal chemistry. The aniline group serves as a nucleophile or a diazotization handle, the
benzyloxy group acts as a stable ether linkage and a bulky hydrophobic moiety, and the
chlorine atom provides a site for further cross-coupling reactions or acts as a key binding
element.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a substituted aniline core. The benzyloxy group
can serve as a crucial pharmacophore that occupies hydrophobic pockets within the enzyme's
active site.[4] The specific substitution pattern of 3-(Benzyloxy)-5-chloroaniline allows for
precise orientation of these functional groups, which is fundamental to achieving high potency
and selectivity. The aniline nitrogen can be used to construct heterocyclic cores common in
kinase inhibitors, such as quinazolines or pyrimidines.[5]
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Caption: Role as an intermediate in kinase inhibitor synthesis.

Benzyloxy Group as a Pharmacophore

The benzyloxy moiety is a well-established pharmacophore in drug design. It is known to
contribute favorably to binding affinity through hydrophobic and 1t-stacking interactions with
aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets. Its incorporation has been
pivotal in the development of inhibitors for various enzymes, including monoamine oxidases
(MAOs), where it helps anchor the molecule within the active site.[6]

Safety and Handling
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Proper handling of 3-(Benzyloxy)-5-chloroaniline is essential to ensure laboratory safety. The
following information is synthesized from available Safety Data Sheets (SDS).

e Hazard Statements: H302: Harmful if swallowed. May cause skin, eye, and respiratory
irritation.

» Precautionary Statements:
o P264: Wash skin thoroughly after handling.
o P270: Do not eat, drink or smoke when using this product.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.

o P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

o Eye/Face Protection: Use chemical safety goggles.
o Skin Protection: Wear nitrile rubber gloves and a lab coat.

» Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a
particulate respirator.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from light and oxidizing agents.[1]

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(Benzyloxy)-5-chloroaniline is a high-value chemical intermediate with significant
applications in modern drug discovery and organic synthesis. Its well-defined structure provides
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a versatile platform for creating complex molecules with tailored biological activities. The
synthetic route presented in this guide is robust and scalable, and the outlined safety protocols
ensure its responsible use. As the demand for novel and selective therapeutics continues to
grow, the importance of strategic building blocks like 3-(Benzyloxy)-5-chloroaniline in the
synthetic chemist's toolbox is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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